1-(5-Bromo-2-iodobenzoyl)piperidine
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Overview
Description
1-(5-Bromo-2-iodobenzoyl)piperidine is a chemical compound characterized by a bromo and iodo-substituted benzoyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-iodobenzoyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-iodobenzoic acid with piperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-iodobenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The bromo and iodo groups can be oxidized to form corresponding halogenated derivatives.
Reduction: Reduction reactions can be performed to remove the halogen atoms, yielding simpler derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: Bromo and iodo derivatives.
Reduction: Derivatives lacking halogen atoms.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-iodobenzoyl)piperidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-iodobenzoyl)piperidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(5-Bromo-2-iodobenzoyl)piperidine is unique due to its specific halogen substitutions on the benzoyl group. Similar compounds include:
1-(5-Bromo-2-chlorobenzoyl)piperidine: Similar structure but with a chlorine atom instead of iodine.
1-(5-Iodo-2-bromobenzoyl)piperidine: Similar structure but with the positions of the halogens reversed.
1-(5-Bromo-2-fluorobenzoyl)piperidine: Similar structure but with a fluorine atom instead of iodine.
Properties
IUPAC Name |
(5-bromo-2-iodophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrINO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMLARZYGWXGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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